![molecular formula C20H18F2N2O2 B2968034 ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate CAS No. 477710-92-2](/img/structure/B2968034.png)
ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate
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Description
Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate, also known as DFP-10825, is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
A study by Turkan et al. (2019) focused on the synthesis of novel pyrazoline derivatives, including ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate and a series of new 3H‐pyrazol‐3‐ones, derived from the cyclocondensation reactions. These compounds were evaluated as potential inhibitors for human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, showing significant inhibitory activities. The synthesis was confirmed by spectral data, with yields ranging from moderate to high (Turkan, A. Cetin, P. Taslimi, H. S. Karaman, I. Gulcin, 2019).
Gladow et al. (2014) investigated the 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes, leading to CF3-substituted pyrazoles. This study highlighted the regioselectivity and efficiency of the cycloaddition reactions for synthesizing pyrazoles with different electron-withdrawing and electron-donating substituents, which could have applications in developing novel materials or pharmaceutical compounds (Gladow, S. Doniz‐Kettenmann, H. Reissig, 2014).
Biological Activities and Applications
Machado et al. (2011) developed a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduced reaction times and increased yields. These compounds were analyzed for their structure through crystallographic data, suggesting potential for further exploration in medicinal chemistry applications due to their structural uniqueness (Machado, G. R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, M. Martins, 2011).
Zheng et al. (2010) synthesized 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which showed the ability to suppress A549 lung cancer cell growth. This highlights the potential of these derivatives in anticancer research, providing a foundation for developing novel therapeutic agents (Zheng, J. Zhu, B. Zhao, Y. Huang, J. Ding, J.-Y. Miao, 2010).
properties
IUPAC Name |
ethyl 2-[2-(2,4-difluorophenyl)pyrazol-3-yl]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c1-2-26-20(25)16(12-14-6-4-3-5-7-14)18-10-11-23-24(18)19-9-8-15(21)13-17(19)22/h3-11,13,16H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFWBOSQRRNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate |
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